molecular formula C13H18N4O2S B10945659 (5Z)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(3-methoxypropyl)-2-thioxoimidazolidin-4-one

(5Z)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(3-methoxypropyl)-2-thioxoimidazolidin-4-one

Cat. No.: B10945659
M. Wt: 294.38 g/mol
InChI Key: KOEFAMSUDPPEMT-XFFZJAGNSA-N
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Description

5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(3-METHOXYPROPYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring, a methoxypropyl group, and a thioxodihydroimidazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(3-METHOXYPROPYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves multiple steps, starting with the preparation of the pyrazole ring and subsequent functionalization. The key steps include:

    Formation of the pyrazole ring: This is typically achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the methoxypropyl group: This step involves the alkylation of the pyrazole ring using a suitable alkylating agent such as methoxypropyl bromide.

    Formation of the thioxodihydroimidazole moiety: This is achieved through the reaction of the intermediate with thiourea under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(3-METHOXYPROPYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxypropyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.

    Substitution: Sodium methoxide, other nucleophiles; typically carried out in polar aprotic solvents.

Major Products

Scientific Research Applications

5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(3-METHOXYPROPYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(3-METHOXYPROPYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to specific enzymes: Inhibiting their activity and affecting various biochemical pathways.

    Interact with cellular receptors: Modulating signal transduction pathways and influencing cellular responses.

    Induce oxidative stress: Leading to cell death in certain types of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-BENZOIC ACID: Shares the pyrazole ring structure but differs in the functional groups attached.

    3,5-DIMETHYL-1H-PYRAZOL-4-AMINE: Another pyrazole derivative with different substituents.

Uniqueness

5-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(3-METHOXYPROPYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H18N4O2S

Molecular Weight

294.38 g/mol

IUPAC Name

(5Z)-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-3-(3-methoxypropyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C13H18N4O2S/c1-9-10(8-16(2)15-9)7-11-12(18)17(13(20)14-11)5-4-6-19-3/h7-8H,4-6H2,1-3H3,(H,14,20)/b11-7-

InChI Key

KOEFAMSUDPPEMT-XFFZJAGNSA-N

Isomeric SMILES

CC1=NN(C=C1/C=C\2/C(=O)N(C(=S)N2)CCCOC)C

Canonical SMILES

CC1=NN(C=C1C=C2C(=O)N(C(=S)N2)CCCOC)C

Origin of Product

United States

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